molecular formula C16H11BrClN5O2 B2492613 (5-Bromo-2-chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327574-42-4

(5-Bromo-2-chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2492613
CAS No.: 1327574-42-4
M. Wt: 420.65
InChI Key: CUZUCYWPXDFMTA-UHFFFAOYSA-N
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Description

The compound "(5-Bromo-2-chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a halogenated aromatic ring (5-bromo-2-chlorophenyl) linked via a ketone group to an azetidine ring. The azetidine is further substituted with a 1,2,4-oxadiazole heterocycle bearing a pyrimidin-2-yl moiety. This structure combines lipophilic (halogens), hydrogen-bonding (pyrimidine, oxadiazole), and conformational rigidity (azetidine), which are typical in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN5O2/c17-10-2-3-12(18)11(6-10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-4-1-5-20-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZUCYWPXDFMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromo-2-chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule with a complex structure that includes halogenated phenyl groups, a pyrimidine moiety, and an oxadiazole ring. Its unique structural features suggest a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C16H11BrClN5O2C_{16}H_{11}BrClN_{5}O_{2}, with a molecular weight of 420.65 g/mol. The presence of halogens (bromo and chloro) can enhance lipophilicity and bioavailability, which are critical for biological activity. The azetidine ring contributes to the compound's stability and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H11BrClN5O2C_{16}H_{11}BrClN_{5}O_{2}
Molecular Weight420.65 g/mol
IUPAC Name(5-bromo-2-chlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through interactions with specific cellular pathways or targets involved in cancer proliferation.
  • Antimicrobial Properties : The compound's structural components may confer antimicrobial properties. Similar compounds have shown activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : In vitro assays have indicated cytotoxicity against several cancer cell lines, suggesting that this compound may serve as a lead structure for anticancer drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Anticancer Activity

A study assessing the cytotoxic effects of various oxadiazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

Another investigation focused on derivatives containing oxadiazole and pyrimidine rings demonstrated selective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for active compounds .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation.
  • Disruption of Cellular Membranes : The lipophilic nature may allow the compound to integrate into lipid membranes, disrupting their integrity.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity will aid in optimizing this compound for therapeutic use.
  • In Vivo Studies : Animal models should be employed to evaluate the efficacy and safety profile of this compound before clinical trials.
  • Mechanistic Studies : Detailed studies are needed to clarify the molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The azetidine-oxadiazole-pyrimidine triad in the target compound offers rigidity and hydrogen-bonding capacity, unlike the isoxazole in or pyrazolone in .

Molecular Weight : The target compound (~470 g/mol) falls within the drug-like range, while exceeds 500 g/mol, which may affect bioavailability.

Lipophilicity and Solubility

  • The bromo- and chlorophenyl groups in the target compound and contribute to high logP values (>3), suggesting moderate aqueous solubility. In contrast, the carboxamide group in may improve solubility compared to the ketone linker in the target compound.

Bioactivity Trends (Inferred)

  • Pyrimidine-containing compounds (target, ) often exhibit kinase inhibition or antimicrobial activity due to nucleic acid mimicry.
  • Isoxazole derivatives (e.g., ) are associated with anti-inflammatory properties, while pyrazolones () are explored as antipyretics .

Computational and Experimental Analysis

  • Similarity Metrics : Tools like Tanimoto coefficients (based on fingerprints) or 3D shape matching (e.g., ROCS) could quantify structural overlap between the target and analogues .
  • Wavefunction Analysis: Programs like Multiwfn could compare electrostatic potentials or frontier orbitals, revealing electronic differences in heterocycles (e.g., oxadiazole vs. isoxazole).

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